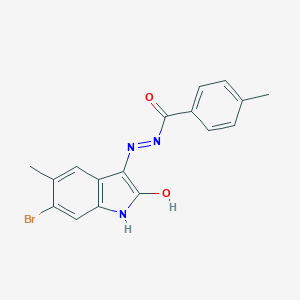

![molecular formula C15H16N2O3S B463798 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide CAS No. 197905-95-6](/img/structure/B463798.png)

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide

描述

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a chemical compound with the linear formula C15H16N2O3S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, has been described in the literature . The process involves intramolecular cyclization rearrangement reactions .Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been studied using gas electron diffraction and quantum chemical methods . These studies predict the presence of two stable conformers .Chemical Reactions Analysis

Benzenesulfonamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines . Some derivatives have shown significant inhibitory effects .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .作用机制

Target of Action

The primary target of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound acts by inhibiting the hERG potassium channel. This leads to a prolonged action potential duration and QT interval, which can result in arrhythmias. The compound has also been found to inhibit the delayed rectifier potassium current (IKr) in cardiac myocytes.

Biochemical Pathways

The biochemical and physiological effects of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide are mainly related to its ability to block the hERG potassium channel. This can lead to prolongation of the QT interval, which can result in arrhythmias. The compound has also been found to inhibit the IKr current in cardiac myocytes, which can further contribute to arrhythmias.

Pharmacokinetics

It is known that the compound is selectively inhibitory for ca ix . Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds .

Result of Action

The compound has shown significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Action Environment

It is known that the compound is selectively inhibitory for ca ix . This suggests that the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment, which is typically characterized by hypoxia and a shift towards anaerobic glycolysis .

未来方向

属性

IUPAC Name |

4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTCTROVJZKUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1H-pyrrol-2-ylmethylene)amino]benzamide](/img/structure/B463717.png)

![[4-((1E)-2-indol-3-yl-1-azavinyl)phenyl]diethylamine](/img/structure/B463722.png)

![2-[(2-hydroxy-3-methoxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B463735.png)

![4-Bromo-2-{[(2-methoxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B463738.png)

![Propyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate](/img/structure/B463745.png)

![2-{[4-(Methylsulfanyl)benzylidene]amino}phenol](/img/structure/B463749.png)

![N'-[4-(diethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B463775.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B463777.png)

![3-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzonitrile](/img/structure/B463800.png)

![1-{[(3,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B463802.png)

![Propyl 4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzoate](/img/structure/B463808.png)